molecular formula C20H15Cl2N3O B12131470 2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12131470
M. Wt: 384.3 g/mol
InChI Key: IXFYRIQOMJTWCJ-UHFFFAOYSA-N
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Description

2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3,5-dichlorophenyl group and a phenyl group. The presence of these substituents imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves several steps. One common method includes the reaction of 3,5-dichloroaniline with 2-aminobenzophenone under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or alternative solvents .

Chemical Reactions Analysis

2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or dichlorophenyl groups, using reagents such as halogens or alkylating agents. .

Scientific Research Applications

2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

2-[(3,5-dichlorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group. diclofenac has a different core structure and is primarily used for its anti-inflammatory and analgesic properties.

    Indole derivatives: These compounds also exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. .

Properties

Molecular Formula

C20H15Cl2N3O

Molecular Weight

384.3 g/mol

IUPAC Name

2-(3,5-dichloroanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C20H15Cl2N3O/c21-14-8-15(22)10-16(9-14)24-20-23-11-17-18(25-20)6-13(7-19(17)26)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2,(H,23,24,25)

InChI Key

IXFYRIQOMJTWCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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